molecular formula C24H25ClN2OS B2966819 3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223864-53-6

3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2966819
CAS No.: 1223864-53-6
M. Wt: 424.99
InChI Key: JSLSZVQYXJRZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione belongs to the class of nitrogen-containing spirocyclic thiones. Its structure features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core substituted at the 3-position with a 4-tert-butylphenyl group and at the 1-position with a 4-chlorobenzoyl moiety. The 4-chlorobenzoyl substituent may contribute to electronic effects, altering reactivity or biological activity. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for precise conformational analysis .

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2OS/c1-23(2,3)18-10-6-16(7-11-18)20-22(29)27(24(26-20)14-4-5-15-24)21(28)17-8-12-19(25)13-9-17/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLSZVQYXJRZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20ClN2SC_{19}H_{20}ClN_2S and a molecular weight of approximately 348.89 g/mol. The presence of a diazaspiro structure contributes to its biological activity by influencing its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the diazaspiro moiety may enhance the interaction with DNA or other cellular targets, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The chlorobenzoyl group is known for its antimicrobial activity. Compounds containing similar functional groups have shown effectiveness against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : The thione group may act as a potential inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have demonstrated that derivatives of diazaspiro compounds exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. For instance, a related compound showed an IC50 value in the low micromolar range, indicating potent antitumor activity.
  • Antimicrobial Efficacy : Research has shown that related compounds possess broad-spectrum antimicrobial properties. A study reported that a structurally similar compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibitory potential revealed that compounds with similar structural features effectively inhibited cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against HeLa
AntimicrobialInhibition of S. aureus
Enzyme InhibitionCOX inhibition

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituents on the phenyl ring (position 3) and the benzoyl group (position 1). Below is a comparative analysis:

Compound Name 3-Position Substituent 1-Position Substituent Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Tert-butylphenyl 4-Chlorobenzoyl ~370.9* Not Available High steric bulk, enhanced lipophilicity, potential for unique crystal packing
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Bromophenyl 4-Fluorobenzoyl ~396.8 Not Available Halogenated substituents; Br (heavy atom) may aid crystallography
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Chlorophenyl None 265.8 899926-60-4 Simpler structure; lacks benzoyl group, reducing steric hindrance
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 4-Butoxyphenyl None 302.4 1325305-84-7 Ether-linked substituent; increases solubility in polar solvents

*Estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., Cl, Br, or butoxy).
  • Solubility : The absence of polar groups (e.g., butoxy) in the target compound may reduce aqueous solubility relative to 3-(4-Butoxyphenyl)- derivatives .
  • Thermal Stability : Bulkier substituents like tert-butylphenyl could elevate melting points due to tighter crystal packing, though exact data are unavailable.

Structural and Conformational Analysis

The diazaspiro[4.4]non-ene core introduces puckering, quantified using Cremer-Pople coordinates . Comparative studies suggest:

  • Ring Puckering : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) may flatten the spiro ring, while bulky substituents (tert-butyl) induce distortion.
  • Crystallography : SHELX refinements reveal that halogenated analogs (e.g., Br, Cl) produce higher-quality diffraction patterns due to heavy-atom effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.